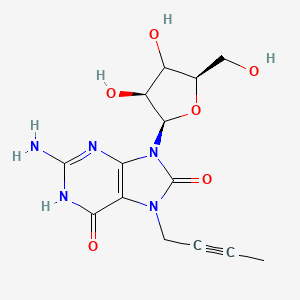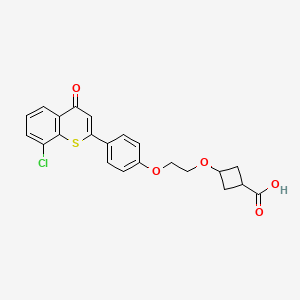
Her2-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Her2-IN-8 is a small molecule inhibitor specifically targeting the human epidermal growth factor receptor 2 (HER2). HER2 is a transmembrane receptor tyrosine kinase involved in cell growth and differentiation. Overexpression or amplification of HER2 is associated with various cancers, including breast, gastric, and lung cancers . This compound has shown potential in the study of cancer and inflammation-related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Her2-IN-8 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and potential therapeutic use. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Her2-IN-8 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s activity and selectivity .
Scientific Research Applications
Her2-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of HER2 inhibitors.
Biology: Employed in cell-based assays to investigate the role of HER2 in cell signaling and proliferation.
Medicine: Potential therapeutic agent for HER2-positive cancers, including breast, gastric, and lung cancers.
Industry: Utilized in the development of diagnostic assays and screening platforms for HER2-targeted therapies
Mechanism of Action
Her2-IN-8 exerts its effects by binding to the HER2 receptor, inhibiting its tyrosine kinase activity. This prevents the activation of downstream signaling pathways involved in cell growth and proliferation. The molecular targets include the ATP-binding site of the HER2 receptor, leading to the inhibition of its catalytic activity. This results in the suppression of tumor cell growth and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Lapatinib: A dual inhibitor of HER2 and epidermal growth factor receptor (EGFR).
Trastuzumab: A monoclonal antibody targeting HER2.
Pertuzumab: Another monoclonal antibody that binds to a different epitope on HER2.
Uniqueness of Her2-IN-8
This compound is unique in its specific inhibition of HER2 without affecting other members of the EGFR family. This selectivity reduces the potential for off-target effects and enhances its therapeutic potential. Additionally, this compound has shown efficacy in overcoming resistance to other HER2-targeted therapies, making it a valuable addition to the arsenal of anti-cancer agents .
Properties
Molecular Formula |
C26H25F2N9O3 |
|---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-6-yloxy)phenyl]pyrido[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H25F2N9O3/c1-15-8-16(4-5-19(15)39-17-9-30-25-33-14-34-37(25)11-17)35-23-21-18(31-13-32-23)10-29-24(38-3)22(21)40-20-6-7-36(2)12-26(20,27)28/h4-5,8-11,13-14,20H,6-7,12H2,1-3H3,(H,31,32,35)/t20-/m1/s1 |
InChI Key |
XMLGXYURCBEYDG-HXUWFJFHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=CN=C(C(=C32)O[C@@H]4CCN(CC4(F)F)C)OC)OC5=CN6C(=NC=N6)N=C5 |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=CN=C(C(=C32)OC4CCN(CC4(F)F)C)OC)OC5=CN6C(=NC=N6)N=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12404933.png)





![1-(2-cyclobutyl-6-methylsulfonylphenyl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)pyrido[2,3-d]pyrimidin-2-one](/img/structure/B12404954.png)
![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)
